molecular formula C8H5BrN2O B1376156 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1198413-08-9

9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1376156
CAS RN: 1198413-08-9
M. Wt: 225.04 g/mol
InChI Key: SNZILTAAWFDDTF-UHFFFAOYSA-N
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Description

4H-Pyrido[1,2-a]pyrimidin-4-one and its derivatives are highly bioactive and multipurpose heterocyclic motifs. They have applications in drugs, natural products, agrochemicals, material science, and organic synthesis .


Synthesis Analysis

Various routes exist to synthesize 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives. These include cross-coupling, C-H functionalization through arylation, alkenylation, sulfenylation, selenylation, phosphonation, etc . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .


Molecular Structure Analysis

The basic core structure of heterocycles has become indispensable tools that have continually increased the importance in the pharmaceutical industry for the synthesis of various useful heterocyclic molecules and their derivatives .


Chemical Reactions Analysis

The C-H functionalization of the basic core structure of heterocycles is a key reaction in the synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives . A metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been developed to synthesize diversely orchestrated 3-ArS/ArSe derivatives .


Physical And Chemical Properties Analysis

The IUPAC name for this compound is 9-bromo-4H-pyrido[1,2-a]pyrimidin-4-one .

Scientific Research Applications

Pharmaceuticals: Antagonism and Enzyme Inhibition

9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one exhibits versatile biological activities, including CXCR3 antagonism and HLE inhibition . These properties make it a valuable compound in the development of new pharmaceuticals aimed at treating various diseases by modulating immune responses or reducing inflammation .

Agrochemicals: Pest Control Agents

The compound’s derivatives have applications in agrochemicals, potentially serving as the basis for developing new pest control agents. This is due to their ability to interact with biological systems in specific ways that can be harnessed to protect crops .

Material Science: Polymer Materials

In material science, 9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives can be used to create polymer materials with unique properties. These polymers could have applications ranging from industrial manufacturing to medical devices .

Organosulfur and Organoselenium Chemistry

The compound is used in the synthesis of organosulfur and organoselenium species, which are important in organic synthesis. These species have widespread applications, including in the creation of bioactive compounds and therapeutically active agents .

Chemical Synthesis: Chalcogenation

An important application in chemical synthesis is the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones. This process allows for the synthesis of diversely orchestrated 3-ArS/ArSe derivatives in high yields, which are valuable in various chemical industries .

Biological Research: Acetylcholinesterase Inhibition

The compound has been shown to inhibit acetylcholinesterase , an enzyme that breaks down the neurotransmitter acetylcholine. This property is significant for research into treatments for neurodegenerative diseases like Alzheimer’s .

Medicinal Chemistry: Antagonists and Inhibitors

In medicinal chemistry, the compound is used to develop potent 5-HT6 antagonists , which are of interest for their potential use in treating neurological disorders. Additionally, it has been used to study MexAB-OprM specific efflux pump inhibition , which is relevant in the context of antibiotic resistance .

Analytical Chemistry: Detection and Quantification

The compound’s derivatives can be used in analytical chemistry for the detection and quantification of various biological and chemical substances. This is due to their reactivity and the ability to form detectable products under specific conditions .

Mechanism of Action

Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .

Future Directions

The synthetic potentiality and significant influence of this scaffold in drug discovery have been recognized . Future research may focus on developing facile and reliable methods for the installation of a sulfenyl/selenyl group into organic frameworks .

properties

IUPAC Name

9-bromopyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZILTAAWFDDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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